1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]- 1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-
Brand Name: Vulcanchem
CAS No.: 24223-70-9
VCID: VC4094203
InChI: InChI=1S/C17H14N2O6/c20-9-14(15(21)10-5-7-11(8-6-10)19(24)25)18-16(22)12-3-1-2-4-13(12)17(18)23/h1-8,14-15,20-21H,9H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)C(CO)C(C3=CC=C(C=C3)[N+](=O)[O-])O
Molecular Formula: C17H14N2O6
Molecular Weight: 342.3 g/mol

1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-

CAS No.: 24223-70-9

Cat. No.: VC4094203

Molecular Formula: C17H14N2O6

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]- - 24223-70-9

Specification

CAS No. 24223-70-9
Molecular Formula C17H14N2O6
Molecular Weight 342.3 g/mol
IUPAC Name 2-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]isoindole-1,3-dione
Standard InChI InChI=1S/C17H14N2O6/c20-9-14(15(21)10-5-7-11(8-6-10)19(24)25)18-16(22)12-3-1-2-4-13(12)17(18)23/h1-8,14-15,20-21H,9H2
Standard InChI Key OXGKHXMLXGRJQR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)C(CO)C(C3=CC=C(C=C3)[N+](=O)[O-])O
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)C(CO)C(C3=CC=C(C=C3)[N+](=O)[O-])O

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecular formula C₁₇H₁₄N₂O₆ (molar mass: 342.3 g/mol) comprises an isoindole-1,3(2H)-dione scaffold substituted at the 2-position with a branched ethyl chain . Key functional groups include:

  • A 4-nitrophenyl moiety imparting electron-withdrawing character and UV-vis absorption properties.

  • Hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups enabling hydrogen bonding and derivatization.

  • The dione system (two ketone groups) conferring planar rigidity and electrophilic reactivity.

Stereochemical considerations arise from the ethyl substituent’s chiral centers at C1 and C2, though specific configurations remain uncharacterized in available literature .

Synthetic Methodologies

Epoxidation and Nucleophilic Ring-Opening

A validated route to analogous hexahydro-isoindole-diones involves epoxidizing 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione precursors, followed by nucleophilic epoxide opening . For the target compound, this strategy likely proceeds as:

  • Epoxidation: Treatment of a tetrahydro-isoindole-dione with a peracid (e.g., mCPBA) forms an epoxide intermediate.

  • Ring-Opening: Reaction with a hydroxymethyl-containing nucleophile (e.g., glycerol derivatives) installs the branched ethyl chain .

Sonogashira Coupling and Cyclization

Palladium-catalyzed couplings, as demonstrated for related isoindoles, could introduce the 4-nitrophenyl group. For example, reacting a terminal alkyne-substituted isoindole with 4-iodonitrobenzene under Sonogashira conditions forms the aryl-alkyne linkage, followed by cyclization to secure the ethyl backbone .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight342.3 g/mol
SolubilityModerate in DMSO, DMF; low in H₂O
UV-vis λₘₐₓ~310 nm (nitrophenyl π→π* transition)
Thermal StabilityDecomposes above 250°C

The nitro group’s electron-withdrawing nature reduces electron density on the isoindole ring, enhancing oxidative stability but limiting participation in electrophilic substitutions . Hydroxyl groups facilitate solubility in polar aprotic solvents and enable hydrogen-bonding interactions critical for crystal engineering .

Chemical Reactivity and Derivitization

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 2-[2-hydroxy-1-(hydroxymethyl)-2-(4-aminophenyl)ethyl]-1H-isoindole-1,3(2H)-dione. This derivative serves as a precursor for azo dyes or polyamide polymers .

Esterification and Etherification

The hydroxymethyl group undergoes esterification with acyl chlorides (e.g., acetyl chloride) or etherification with alkyl halides, enhancing lipophilicity for drug delivery applications .

Diene Reactivity

The isoindole-dione’s conjugated system participates in Diels-Alder reactions, forming polycyclic adducts with electron-deficient dienophiles like maleic anhydride .

Biological and Industrial Applications

Hypolipidemic Activity

Structural analogs demonstrate inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis. Molecular docking studies suggest the nitro group interacts with ACC’s catalytic site, while hydroxyls stabilize the enzyme-inhibitor complex .

Antiproliferative Effects

In vitro assays against HepG2 liver cancer cells show moderate cytotoxicity (IC₅₀: ~50 μM), attributed to ROS generation via nitro group reduction and subsequent DNA intercalation .

Polymer Precursors

Functionalization via amine or ester linkages enables incorporation into high-performance polymers, such as polyimides for flexible electronics, leveraging thermal stability up to 300°C .

Future Directions

Further studies should prioritize:

  • Stereoselective synthesis to isolate enantiomers and assess configurational impacts on bioactivity .

  • In vivo toxicology profiles to evaluate therapeutic potential beyond preliminary in vitro data.

  • Materials science applications, including organic semiconductors and covalent organic frameworks (COFs) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator